tert-butyl N-[1-hydroxy-3-(4-phenylphenyl)propan-2-yl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
LCZ696 Intermediate is a key compound in the synthesis of LCZ696, a first-in-class angiotensin receptor neprilysin inhibitor. LCZ696 is a combination of sacubitril and valsartan, used primarily in the treatment of heart failure. The intermediate plays a crucial role in the multi-step synthesis process of LCZ696, ensuring the final product’s efficacy and stability .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of LCZ696 Intermediate involves several steps:
Introduction of a Hydroxy Protective Group: The first step involves introducing a hydroxy protective group to the starting material.
Oxidation Reaction: The intermediate undergoes an oxidation reaction using pyridinium chlorochromate or Swern oxidation process.
Hydrogenation: The intermediate is subjected to hydrogenation in the presence of a transition-metal catalyst and chiral ligand.
Coupling Reaction: The intermediate is coupled with a phenyl Grignard reagent.
Reduction: The intermediate is reduced using potassium borohydride.
Industrial Production Methods
The industrial production of LCZ696 Intermediate involves optimizing the reaction conditions to ensure high yield and product quality. The process includes:
Heat Insulation Reaction: Conducted at specific temperatures to ensure the stability of the intermediate.
Decolorization: Using activated carbon to remove impurities.
Catalytic Hydrogenation: Using palladium on carbon as a catalyst.
Análisis De Reacciones Químicas
Types of Reactions
LCZ696 Intermediate undergoes various chemical reactions, including:
Oxidation: Using pyridinium chlorochromate or Swern oxidation process.
Reduction: Using potassium borohydride.
Substitution: Involving sulfonyl chloride and phenyl Grignard reagent.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate, Swern oxidation process.
Reduction: Potassium borohydride.
Substitution: Sulfonyl chloride, phenyl Grignard reagent.
Major Products Formed
The major products formed from these reactions include:
Aplicaciones Científicas De Investigación
LCZ696 Intermediate has several scientific research applications:
- Chemistry : Used in the synthesis of LCZ696, a combination drug for heart failure .
- Biology : Studied for its role in inhibiting neprilysin and angiotensin receptor .
- Medicine : Integral in the development of LCZ696, which has shown efficacy in treating heart failure with reduced ejection fraction .
- Industry : Used in large-scale production of LCZ696, ensuring high yield and product quality .
Mecanismo De Acción
LCZ696 Intermediate contributes to the mechanism of action of LCZ696 by:
Comparación Con Compuestos Similares
Similar Compounds
- Valsartan : An angiotensin receptor blocker used in the treatment of hypertension .
- Sacubitril : A neprilysin inhibitor used in combination with valsartan .
Uniqueness
LCZ696 Intermediate is unique due to its dual inhibition mechanism, targeting both neprilysin and angiotensin receptor. This dual action provides superior efficacy in treating heart failure compared to using valsartan or sacubitril alone .
Propiedades
IUPAC Name |
tert-butyl N-[1-hydroxy-3-(4-phenylphenyl)propan-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO3/c1-20(2,3)24-19(23)21-18(14-22)13-15-9-11-17(12-10-15)16-7-5-4-6-8-16/h4-12,18,22H,13-14H2,1-3H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYQICOFAZDVKMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C2=CC=CC=C2)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.